D-I03

Übersicht

Beschreibung

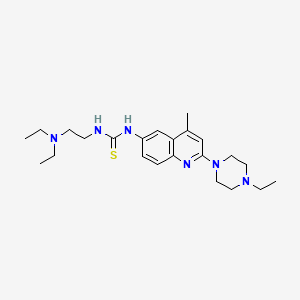

D-I03 ist ein selektiver Inhibitor von RAD52, einem Protein, das am homologen Rekombinationsweg beteiligt ist, der entscheidend für die Aufrechterhaltung der Genomintegrität ist. Diese Verbindung hat ein erhebliches Potenzial gezeigt, BRCA1- und BRCA2-defiziente Zellen anzugreifen, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Herstellungsmethoden

Die Herstellung von this compound umfasst mehrere synthetische Wege und Reaktionsbedingungen. Eine Methode beinhaltet die Verwendung eines Fluoreszenzlöschassays für die Einzelstrang-DNA-Annealing-Aktivität von RAD52. Die Verbindung wird synthetisiert und charakterisiert unter Verwendung von Techniken wie Kernresonanzspektroskopie (NMR) und Hochleistungsflüssigkeitschromatographie (HPLC) . Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet dokumentiert, aber die Verbindung ist für Forschungszwecke bei verschiedenen Lieferanten erhältlich .

Vorbereitungsmethoden

The preparation of D-I03 involves several synthetic routes and reaction conditions. One method includes the use of a fluorescence-quenching assay for single-stranded DNA annealing activity of RAD52. The compound is synthesized and characterized using techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers .

Analyse Chemischer Reaktionen

D-I03 hemmt spezifisch die RAD52-abhängige Einzelstrang-Annealing und D-Loop-Bildung. Die Verbindung durchläuft Reaktionen, die das Wachstum von BRCA1- und BRCA2-defizienten Zellen und die Bildung von schädigungsinduzierten RAD52-Foci hemmen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Cisplatin, das RAD51-Foci induziert . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die inhibierten RAD52-Foci und das unterdrückte Wachstum von defizienten Zellen .

Wissenschaftliche Forschungsanwendungen

D-I03 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Mechanismen der DNA-Reparatur und der homologen Rekombination zu untersuchen. In der Biologie hilft es, die Rolle von RAD52 bei der Genomintegrität zu verstehen. In der Medizin wird this compound als potenzielle Krebstherapie untersucht, insbesondere zur gezielten Behandlung von BRCA1- und BRCA2-defizienten Zellen. Die Verbindung wird auch in der industriellen Forschung zur Entwicklung neuartiger Krebstherapien und als Sonde zur Untersuchung von DNA-Reparaturmechanismen verwendet .

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der RAD52-abhängigen Einzelstrang-Annealing und D-Loop-Bildung. Die molekularen Zielstrukturen von this compound sind das RAD52-Protein und seine zugehörigen Signalwege. Durch die Hemmung von RAD52 stört this compound den homologen Rekombinationsweg, was zur Unterdrückung des Wachstums in BRCA1- und BRCA2-defizienten Zellen führt .

Wirkmechanismus

D-I03 exerts its effects by selectively inhibiting RAD52-dependent single-chain annealing and D-loop formation. The molecular targets of this compound are the RAD52 protein and its associated pathways. By inhibiting RAD52, this compound disrupts the homologous recombination pathway, leading to the suppression of growth in BRCA1 and BRCA2 deficient cells .

Vergleich Mit ähnlichen Verbindungen

D-I03 ist in seiner selektiven Hemmung von RAD52 einzigartig. Ähnliche Verbindungen umfassen andere RAD52-Inhibitoren wie D-G23, das ebenfalls die Bildung von RAD52-Foci, die durch Cisplatin induziert werden, stört, jedoch in geringerem Maße als this compound . Andere Verbindungen, die auf DNA-Reparaturmechanismen abzielen, umfassen PARP1-Inhibitoren, die für die Lebensfähigkeit von Krebszellen essentiell sind, die im homologen Rekombinationsweg defizient sind .

Eigenschaften

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6S/c1-5-27(6-2)11-10-24-23(30)25-19-8-9-21-20(17-19)18(4)16-22(26-21)29-14-12-28(7-3)13-15-29/h8-9,16-17H,5-7,10-15H2,1-4H3,(H2,24,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDGHRWOHOPKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=S)NCCN(CC)CC)C(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)

![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)